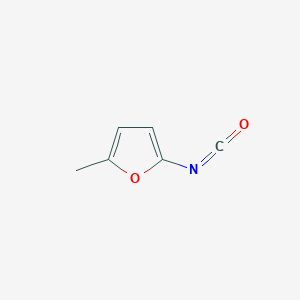

5-Methylfuran-2-isocyanate

Description

Structure

2D Structure

Properties

IUPAC Name |

2-isocyanato-5-methylfuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c1-5-2-3-6(9-5)7-4-8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAAVBXPALJZUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations and Reaction Chemistry of 5 Methylfuran 2 Isocyanate

Fundamental Reactivity of the Isocyanate Functional Group

The isocyanate group (–N=C=O) is characterized by a highly electrophilic carbon atom, making it susceptible to attack by a wide variety of nucleophiles. This inherent reactivity is the cornerstone of isocyanate chemistry and is central to the utility of 5-Methylfuran-2-isocyanate.

Nucleophilic Addition Reactions

The most prominent reactions of isocyanates involve the nucleophilic addition to the central carbon atom of the N=C=O group. These reactions are fundamental to the formation of a diverse array of compounds, most notably urethanes and ureas.

Alcoholysis , the reaction of an isocyanate with an alcohol, yields a urethane (B1682113) (or carbamate). This reaction is of paramount importance in the production of polyurethanes. The mechanism involves the attack of the alcohol's oxygen atom on the electrophilic carbon of the isocyanate, followed by proton transfer to the nitrogen atom.

Aminolysis , the reaction with an amine, results in the formation of a urea (B33335) derivative. This reaction is generally much faster than alcoholysis due to the greater nucleophilicity of the nitrogen atom in amines compared to the oxygen atom in alcohols. The mechanism is analogous to alcoholysis, with the amine's nitrogen atom acting as the nucleophile.

It is important to note that while no specific studies on the alcoholysis and aminolysis of this compound were found, the general principles of isocyanate reactivity are directly applicable.

The formation of urethanes from isocyanates and alcohols is often more complex than a simple bimolecular reaction. Research has shown that these reactions can be subject to both multimolecular and autocatalytic mechanisms. kuleuven.bemdpi.com

Multimolecular mechanisms propose the involvement of additional alcohol molecules in the transition state. kuleuven.be These alcohol molecules can act as a proton shuttle, facilitating the transfer of the hydroxyl proton to the isocyanate nitrogen, thereby lowering the activation energy of the reaction. Theoretical studies have suggested the participation of at least three alcohol molecules in a reacting supersystem. kuleuven.be

Autocatalysis is another key feature of urethane formation, where the urethane product itself can catalyze the reaction. The N-H group of the formed urethane can associate with another isocyanate molecule, activating it for nucleophilic attack by an alcohol. nih.gov Similarly, isocyanates themselves can act as auto-catalysts for urethane formation. nih.govrwth-aachen.de

The reaction can proceed through different proposed mechanisms, including two-step processes involving the formation of an isourethane intermediate. nih.govrwth-aachen.de The reaction pathways are influenced by factors such as the concentration of reactants and the polarity of the solvent. rwth-aachen.de

Kinetic studies of isocyanate reactions with nucleophiles, such as alcohols, provide valuable insights into the reaction mechanisms. The rate of urethane formation is influenced by several factors, including the structure of the isocyanate and the alcohol, the solvent, and the presence of catalysts. researchgate.net

Generally, the reaction is first order with respect to both the isocyanate and the alcohol concentration. researchgate.net However, deviations from second-order kinetics are often observed, which can be attributed to the aforementioned multimolecular and autocatalytic effects. kuleuven.bemdpi.com The activation energies for the reactions of aryl isocyanates with alcohols are typically in the range of 17–54 kJ/mol. mdpi.com

Kinetic data for the reaction of phenyl isocyanate with various alcohols have been extensively studied and can serve as a model for understanding the reactivity of this compound. Below is a table summarizing representative kinetic parameters for the reaction of phenyl isocyanate with 1-propanol (B7761284) under different conditions.

| Condition | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

| Stoichiometric | Varies with solvent | Higher than catalyzed reactions |

| Alcohol Excess | Increased rate | Lower than stoichiometric |

| Isocyanate Excess | Increased rate | Lower than stoichiometric |

Data adapted from studies on phenyl isocyanate and are intended to be illustrative for the reactivity of aryl isocyanates like this compound. nih.gov

Hydroboration and Other Reduction Pathways of Isocyanates

The isocyanate group can undergo reduction through various pathways, including hydroboration. The hydroboration of isocyanates offers a route to formamides and N-methylamines. rsc.org These reactions can be achieved using both catalytic and catalyst-free approaches with reagents like pinacolborane (HBPin). rsc.org For instance, cobalt-catalyzed hydroboration has been shown to be chemodivergent, yielding either formamides or N-methylamines depending on the reaction conditions. rsc.org Catalyst-free methods have also been developed, which can selectively produce N-methylamines. rsc.org

A simple and efficient method for the chemoselective hydroboration of isocyanates has been reported using commercially available sodium hydride (NaH) as a catalyst. goettingen-research-online.degoettingen-research-online.de This method allows for the conversion of both aliphatic and aromatic isocyanates to N-boryl formamides, bis(boryl)hemiaminals, and N-boryl methylamines under mild, solvent-free conditions. goettingen-research-online.degoettingen-research-online.de

Transformations Involving the Furan (B31954) Ring System

The furan ring in this compound is an aromatic heterocycle that can participate in a variety of chemical transformations, adding another dimension to the reactivity of the molecule.

The furan ring is known to be susceptible to acid-catalyzed hydrolysis, which can lead to ring-opening to form a 1,4-dicarbonyl compound. nih.gov The presence of the methyl group at the 5-position can influence the stability and reactivity of the furan ring. For instance, the 5-alkyl modification can enhance the carbocation-stabilizing effect, which may facilitate acid-catalyzed hydrolysis. nih.gov

Furan and its derivatives are also known to undergo electrophilic substitution reactions, typically at the 2- and 5-positions, which are the most electron-rich. quora.com The isocyanate group at the 2-position is an electron-withdrawing group, which would be expected to deactivate the ring towards electrophilic attack. However, the methyl group at the 5-position is an electron-donating group, which would activate the ring. The interplay of these electronic effects would dictate the regioselectivity of any electrophilic substitution reactions.

Furthermore, the furan ring can act as a diene in Diels-Alder reactions. nih.govresearchgate.net The reactivity of the furan diene is influenced by the substituents on the ring. Electron-donating groups generally enhance the reactivity, while electron-withdrawing groups decrease it. The isocyanate group's electron-withdrawing nature might reduce the dienophilic character of the furan ring in this compound. However, Diels-Alder reactions of furan derivatives with various dienophiles are well-documented and represent a powerful tool for the synthesis of complex polycyclic structures. nih.govnih.gov

Finally, the furan ring can undergo ring-opening reactions under certain conditions, such as in the presence of specific catalysts or upon polymerization. kaist.ac.krmdpi.com For example, the ring-opening of 2-methylfuran (B129897) catalyzed by a Lewis acid in the presence of hydrosilanes has been studied, revealing a stereoselective process. kaist.ac.kr

Electrophilic and Nucleophilic Interactions with the Furan Core

The furan ring in this compound can undergo both electrophilic and nucleophilic attacks, although its aromatic character influences the conditions required for these reactions.

Electrophilic Interactions: The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions. However, the isocyanate group is strongly electron-widespread, which can deactivate the ring towards electrophilic attack. Reactions often require harsh conditions, which can unfortunately lead to undesirable side reactions such as self-condensation and polymerization.

Nucleophilic Interactions: The furan moiety can also be subject to nucleophilic attack, particularly under conditions that disrupt its aromaticity. For instance, the hydrolysis of a related compound, 5-methylfuran-2-yl, under acidic conditions can generate a 2,5-dioxopentanyl derivative, which is susceptible to nucleophilic attack by hydrazines. nih.gov This type of reactivity highlights the potential for modifying the furan core of this compound through nucleophilic pathways.

| Interaction Type | Reactivity of Furan Core | Influencing Factors | Potential Products |

| Electrophilic Substitution | Deactivated by isocyanate group | Harsh reaction conditions (high temperature, acid catalysis) | Substituted furan derivatives |

| Nucleophilic Attack | Requires disruption of aromaticity | Acidic conditions, presence of strong nucleophiles | Ring-opened or modified furan structures |

Oxidative and Reductive Modifications of the Furan Moiety

The furan ring in this compound can undergo both oxidation and reduction, leading to a variety of modified structures.

Oxidative Modifications: The furan moiety can be oxidized to various products. For example, the oxidation of the related compound 5-hydroxymethylfurfural (B1680220) (HMF) can yield 5-hydroxymethyl-2-furancarboxylic acid (HMFCA). lu.se This suggests that the furan ring in this compound could be similarly oxidized to introduce carboxylic acid or other oxygen-containing functional groups.

Reductive Modifications: The furan ring can also be reduced. For instance, 2-methylfuran is produced by the reduction of the aldehyde group in furfural. nih.gov This indicates that the furan ring in this compound could potentially be reduced to its corresponding tetrahydrofuran (B95107) derivative under appropriate catalytic conditions.

| Modification Type | Reagents/Conditions | Potential Products |

| Oxidation | Oxidizing agents (e.g., Gluconobacter oxydans) | Furan carboxylic acids, other oxidized furan derivatives |

| Reduction | Reducing agents (e.g., catalytic hydrogenation) | Tetrahydrofuran derivatives |

Cycloaddition Reactions (e.g., Diels-Alder) Involving Furan Diene Structures

The furan ring possesses diene character, allowing it to participate in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govsemanticscholar.org This [4+2] cycloaddition involves the reaction of the furan diene with a dienophile to form a six-membered ring.

The reactivity of the furan diene in Diels-Alder reactions is influenced by the substituents on the furan ring. nih.gov Electron-donating groups on the furan ring generally increase its reactivity, while electron-withdrawing groups, such as the isocyanate group in this compound, can decrease its reactivity. nih.gov Consequently, the Diels-Alder reaction of this compound may require elevated temperatures or the use of a catalyst. nih.gov

The Diels-Alder reaction of furans can be reversible, and the stereochemistry of the product (endo vs. exo) is an important consideration. semanticscholar.orgyoutube.com In some cases, intramolecular Diels-Alder reactions can occur if the dienophile is tethered to the furan ring. youtube.com

| Reaction | Dienophile | Conditions | Product |

| Diels-Alder | Maleimides, alkenes | Elevated temperature, potential for catalysis | Oxabicyclic adducts |

Polymerization Chemistry of this compound

The isocyanate group of this compound is highly reactive towards nucleophiles, making it a valuable monomer for the synthesis of various polymers, including polyurethanes and polyureas.

Mechanisms of Polyurethane Formation

Polyurethanes are formed through the reaction of isocyanates with polyols (compounds containing multiple hydroxyl groups). The fundamental reaction involves the addition of a hydroxyl group to the isocyanate group, forming a urethane linkage. l-i.co.uktue.nl

The reaction mechanism can proceed through several pathways, often influenced by the presence of catalysts. researchgate.net The reaction is generally considered to be a nucleophilic addition to the carbonyl carbon of the isocyanate group.

Key Steps in Polyurethane Formation:

Nucleophilic Attack: The oxygen atom of the hydroxyl group acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group.

Proton Transfer: A proton is transferred from the hydroxyl group to the nitrogen atom of the isocyanate group, resulting in the formation of the urethane linkage.

The reactivity of the isocyanate can be influenced by the nature of the R group attached to it. The reaction is typically exothermic and proceeds readily at room temperature. l-i.co.uk

| Reactant 1 | Reactant 2 | Linkage Formed | Polymer |

| This compound | Polyol | Urethane | Polyurethane |

Polyurea Synthesis Routes

Polyureas are polymers containing urea linkages, which are formed from the reaction of isocyanates with amines. tue.nl The reaction of this compound with a diamine would lead to the formation of a polyurea.

The reaction between an isocyanate and an amine is generally faster than the reaction with an alcohol. This is due to the higher nucleophilicity of the nitrogen atom in the amine compared to the oxygen atom in the alcohol.

Isocyanate-free routes to polyureas are also being explored due to health and safety concerns associated with isocyanates. rsc.orgdigitellinc.comuva.nl These alternative methods often involve the melt polycondensation of urea with diamines or ruthenium-catalyzed carbene insertion into the N-H bonds of urea. rsc.orguva.nl

| Reactant 1 | Reactant 2 | Linkage Formed | Polymer |

| This compound | Diamine | Urea | Polyurea |

Formation of Secondary Linkages (e.g., Allophanate (B1242929), Biuret)

Under certain conditions, further reactions can occur between the isocyanate group and the newly formed urethane or urea linkages, leading to the formation of secondary linkages such as allophanates and biurets. tue.nlebrary.netresearchgate.net These reactions result in branching and cross-linking within the polymer structure.

Allophanate Formation: An allophanate linkage is formed when an isocyanate group reacts with a urethane linkage. tue.nlebrary.netresearchgate.net This reaction is typically favored at elevated temperatures and in the presence of excess isocyanate. ebrary.netresearchgate.net The formation of allophanates can increase the cross-link density and modify the mechanical properties of the resulting polyurethane.

Biuret (B89757) Formation: A biuret linkage is formed when an isocyanate group reacts with a urea linkage. tue.nlresearchgate.netresearchgate.net Similar to allophanate formation, this reaction is promoted by high temperatures and an excess of isocyanate. researchgate.net Biuret formation introduces branching points in polyureas, affecting their properties.

| Primary Linkage | Reactant | Secondary Linkage | Effect on Polymer |

| Urethane | Isocyanate | Allophanate | Branching, increased cross-linking |

| Urea | Isocyanate | Biuret | Branching, increased cross-linking |

Control over Polymer Architecture and Crosslinking

The molecular structure of the isocyanate monomer is a critical determinant in the final architecture and crosslinking density of polyurethane networks. In the case of this compound, both the furan ring and the methyl substituent are expected to exert significant influence on polymerization kinetics and the spatial arrangement of the resulting polymer chains. These structural features offer unique opportunities for controlling the polymer architecture, from linear or branched structures to densely crosslinked networks.

The reactivity of the isocyanate group in this compound is influenced by the electronic properties of the furan ring. The furan ring, being an aromatic heterocycle, can modulate the electrophilicity of the isocyanate carbon. This, in turn, affects the rate of the urethane-forming reaction with polyols. The position of the isocyanate group at the 2-position and the methyl group at the 5-position of the furan ring are key to its reactivity.

Furthermore, the structure of the isocyanate has a profound impact on the formation of hydrogen bonds within the polymer matrix, which dictates the material's mechanical and thermal properties. The arrangement of the furan rings and the urethane linkages influences the degree of phase separation between hard and soft segments in segmented polyurethanes, allowing for the tailoring of properties such as elasticity and toughness.

A significant aspect of furan-based polymers is the potential for secondary crosslinking reactions. The furan moiety can participate in thermoreversible Diels-Alder cycloaddition reactions with suitable dienophiles, such as bismaleimides. This allows for the creation of dynamically crosslinked networks, imparting self-healing capabilities and reprocessability to the material. While the primary polymerization proceeds through the isocyanate group, the presence of the furan ring in the polymer backbone opens up possibilities for post-polymerization modification and the introduction of a secondary, reversible crosslinking network. This dual-crosslinking approach can lead to materials with enhanced thermal and mechanical stability, while still allowing for recycling.

The choice of co-monomers, such as polyols and chain extenders, in conjunction with this compound, provides another layer of control over the final polymer architecture. The functionality, molecular weight, and chemical nature of the polyol will dictate the length and flexibility of the soft segments, while the chain extender will influence the structure and packing of the hard segments. By carefully selecting these components, a wide range of polymer architectures can be achieved, from soft elastomers to rigid thermosets.

Influence of Isocyanate Structure on Polyurethane Properties

The following table summarizes the general effects of different isocyanate structural features on the properties of polyurethanes, providing a basis for predicting the behavior of polymers derived from this compound.

| Isocyanate Structural Feature | Effect on Polymerization and Properties | Relevance to this compound |

| Aromatic vs. Aliphatic | Aromatic isocyanates generally exhibit higher reactivity and lead to more rigid polymer chains due to the planarity of the aromatic ring. acs.orgutm.my | The furan ring in this compound imparts an aromatic-like character, suggesting higher reactivity compared to purely aliphatic isocyanates and contributing to chain stiffness. |

| Symmetry | Symmetrical isocyanates can lead to more ordered polymer structures and higher degrees of crystallinity in the hard segments. mdpi.com | The substitution pattern on the furan ring makes this compound asymmetrical, which may disrupt chain packing and lead to more amorphous polymers. |

| Substituents | Electron-donating groups can decrease the reactivity of the isocyanate, while electron-withdrawing groups can increase it. Steric hindrance from bulky substituents can also affect reaction rates. | The methyl group is a weak electron-donating group, which might slightly decrease the reactivity of the isocyanate compared to an unsubstituted furan isocyanate. |

Comparative Reactivity of Isocyanates

The structure of the isocyanate has a direct impact on the rate of the polyurethane-forming reaction. The following table provides a qualitative comparison of the expected reactivity of this compound with common industrial isocyanates.

| Isocyanate | Structural Class | Relative Reactivity | Factors Influencing Reactivity |

| Toluene-2,4-diisocyanate (TDI) | Aromatic | Very High | Electron-withdrawing effect of the aromatic ring; steric hindrance at the 2-position NCO group. mdpi.com |

| 4,4'-Methylene diphenyl diisocyanate (MDI) | Aromatic | High | Electron-withdrawing effect of the aromatic rings. mdpi.com |

| This compound | Heterocyclic | Moderate to High | Aromatic-like character of the furan ring; potential for through-conjugation. The methyl group may have a slight deactivating effect. |

| Hexamethylene diisocyanate (HDI) | Aliphatic | Moderate | Lack of electronic activation from an aromatic ring. mdpi.com |

| Isophorone diisocyanate (IPDI) | Cycloaliphatic | Low | Steric hindrance and different reactivity of the primary and secondary NCO groups. mdpi.com |

Advanced Computational and Theoretical Studies of 5 Methylfuran 2 Isocyanate

Quantum Chemical Characterization

Quantum chemical methods are employed to elucidate the fundamental electronic and structural properties of 5-Methylfuran-2-isocyanate. These studies provide a detailed picture of the molecule's stability, reactivity, and intermolecular interactions.

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior. Various analyses are performed to understand the distribution and energy of electrons within this compound.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO and LUMO are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For this compound, a larger energy gap would suggest higher stability and lower chemical reactivity.

Natural Bond Order (NBO) Analysis: NBO analysis provides a localized picture of the bonding within a molecule. It helps to understand the hybridization of atomic orbitals, the nature of chemical bonds (sigma, pi), and the extent of electron delocalization. This analysis can reveal important donor-acceptor interactions between filled and vacant orbitals, which contribute to the molecule's stability.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is used to predict sites for electrophilic and nucleophilic attack. For this compound, regions of negative potential (typically around the oxygen and nitrogen atoms) would indicate susceptibility to electrophilic attack, while regions of positive potential would be prone to nucleophilic attack.

Electron Localization Function (ELF): The ELF provides a measure of the likelihood of finding an electron pair in a given region of the molecule. It is a powerful tool for visualizing chemical bonds and lone pairs, offering a clear depiction of the molecule's electronic structure.

Reduced Density Gradient (RDG): RDG analysis is used to identify and characterize non-covalent interactions within and between molecules. It can reveal the presence of van der Waals interactions, hydrogen bonds, and steric clashes, which are important for understanding the molecule's conformational preferences and its interactions with other molecules.

Interactive Data Table: Calculated Electronic Properties of this compound (Hypothetical Data)

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -7.5 | eV |

| LUMO Energy | -1.2 | eV |

Conformational Analysis and Molecular Stability

The three-dimensional structure of a molecule is critical to its function. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities. Computational methods can be used to calculate the potential energy surface of the molecule as a function of its dihedral angles, allowing for the identification of energy minima corresponding to stable conformers and the energy barriers between them. The relative stability of different conformers is influenced by factors such as steric hindrance and intramolecular interactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is an invaluable tool for investigating the mechanisms of chemical reactions involving this compound. It allows for the detailed study of reaction pathways, the identification of transition states, and the calculation of reaction rates.

Transition State Theory Applications to Furan (B31954) Isocyanate Reactions

Transition State Theory (TST) is a fundamental theory used to calculate the rates of chemical reactions. In the context of furan isocyanate reactions, TST can be applied to determine the rate constants for various processes, such as cycloadditions or reactions with nucleophiles. By calculating the Gibbs free energy of the reactants and the transition state, the activation energy for the reaction can be determined, which is a key factor in controlling the reaction rate.

Potential Energy Surface Mapping and Reaction Pathway Identification

A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule or a system of molecules as a function of their geometry. By mapping the PES for a reaction involving this compound, chemists can identify the most likely reaction pathways. The lowest energy path connecting reactants to products is the most favorable reaction coordinate. This mapping allows for the identification of intermediates and transition states along the reaction pathway, providing a complete picture of the reaction mechanism.

Molecular Dynamics Simulations in Isocyanate-Based Systems

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems. For isocyanate-based systems, MD simulations can be used to investigate a wide range of phenomena, including:

The dynamics of conformational changes.

The interactions of isocyanate molecules with solvents or other reactants.

The behavior of polymers formed from isocyanate monomers.

MD simulations can provide insights into the macroscopic properties of materials based on their microscopic behavior, bridging the gap between molecular-level understanding and real-world applications.

Predictive Modeling of Reactivity and Selectivity

Advanced computational and theoretical studies are instrumental in predicting the reactivity and selectivity of this compound, offering molecular-level insights into its chemical behavior. Predictive modeling, primarily through quantum chemical calculations, allows for the exploration of reaction mechanisms, transition states, and the thermodynamic and kinetic parameters that govern its reactions. This approach is crucial for designing synthetic routes and understanding the compound's stability and potential applications.

The reactivity of this compound is dictated by the interplay of the furan ring and the isocyanate functional group. The furan ring, with its diene character, can participate in pericyclic reactions, while the isocyanate group is highly susceptible to nucleophilic attack. The methyl group at the 5-position influences the electronic properties of the furan ring, thereby affecting its reactivity.

Predictive modeling of this compound's reactivity and selectivity often employs Density Functional Theory (DFT) and ab initio methods. These computational techniques are used to map out potential energy surfaces for various reaction pathways, identifying the most energetically favorable routes. Key parameters such as activation energies, reaction enthalpies, and Gibbs free energies are calculated to provide a quantitative prediction of reaction outcomes.

For instance, in predicting the selectivity of nucleophilic attack on the isocyanate group, computational models can assess the steric and electronic effects of different nucleophiles. The calculations can reveal whether the attack is favored at the carbonyl carbon of the isocyanate and how the furan moiety influences this interaction.

Furthermore, the regioselectivity of reactions involving the furan ring, such as Diels-Alder cycloadditions, can be predicted. Frontier Molecular Orbital (FMO) theory, often used in conjunction with DFT, helps in understanding the interactions between the highest occupied molecular orbital (HOMO) of the diene (furan ring) and the lowest unoccupied molecular orbital (LUMO) of the dienophile. These models can predict whether the reaction will favor the formation of endo or exo products and at which positions on the furan ring the cycloaddition is most likely to occur.

Detailed research findings from computational studies on analogous furan and isocyanate compounds provide a framework for understanding this compound. For example, studies on the thermal decomposition of related furan derivatives have shown that H-addition reactions are significant pathways, with specific sites on the furan ring being more reactive. nih.gov Similarly, computational investigations into urethane (B1682113) formation from various isocyanates have elucidated the mechanisms and energy barriers involved in these reactions.

The following data tables illustrate the type of information generated from predictive modeling studies. Table 1 presents hypothetical calculated activation energies for the reaction of this compound with different nucleophiles, showcasing how computational chemistry can predict reactivity trends. Table 2 provides a hypothetical example of predicted regioselectivity in a Diels-Alder reaction involving the furan ring of the molecule.

Table 1: Predicted Activation Energies for Nucleophilic Attack on this compound

| Nucleophile | Computational Method | Solvent Model | Activation Energy (kcal/mol) |

|---|---|---|---|

| Methanol | DFT (B3LYP/6-31G*) | PCM (Water) | 15.2 |

| Ammonia | DFT (B3LYP/6-31G*) | PCM (Water) | 12.8 |

| Phenol | DFT (B3LYP/6-31G*) | PCM (Water) | 18.5 |

Table 2: Predicted Product Ratios for a Diels-Alder Reaction of this compound with Maleimide

| Product Isomer | Computational Method | Temperature (K) | Predicted Product Ratio (%) |

|---|---|---|---|

| exo | DFT (M06-2X/def2-TZVP) | 298 | 78 |

These predictive models are essential for guiding experimental work, saving time and resources by identifying the most promising reaction conditions and predicting the likely outcomes of chemical transformations involving this compound.

Applications in Materials Science and Organic Synthesis

Monomer for the Synthesis of Advanced Polymeric Materials

The isocyanate group (-NCO) is a versatile functional group primarily used in the synthesis of polyurethane-based materials. google.comamericanchemistry.com Furan-containing isocyanates are valuable monomers for producing polymers with unique properties imparted by the rigid, aromatic furan (B31954) structure.

Polyurethane and Polyurea Synthesis for Specialized Applications

5-Methylfuran-2-isocyanate serves as a monomer for producing polyurethanes and polyureas through polyaddition reactions. Polyurethanes are formed by the reaction of isocyanates with polyols (containing hydroxyl, -OH, groups), while polyureas are formed from the reaction of isocyanates with polyamines (containing amine, -NH2, groups). polychem-systems.com.pl The incorporation of the furan moiety into the polymer backbone can enhance thermal stability and mechanical properties. rsc.org

These furan-based polymers find use in a variety of specialized applications, including coatings, adhesives, and elastomers. rsc.orgthescipub.commdpi.com Polyurea coatings, known for their rapid curing, high durability, and resistance to humidity and chemicals, are used in demanding environments such as protective liners, waterproofing membranes, and corrosion protection for infrastructure like bridges and pipelines. polychem-systems.com.plpoly-g.comcsc-services.co.uk

Tailoring of Polymer Structures through Isocyanate Functionality

The isocyanate functionality is key to tailoring the final properties of polymeric materials. The reactivity of the -NCO group allows for precise control over the polymer architecture. By reacting a monofunctional isocyanate like this compound with di- or poly-functional polyols or polyamines, it can act as a chain-capping agent, controlling the molecular weight of the polymer.

Conversely, related difunctional furan-based monomers, such as Furan-2,5-dimethylene diisocyanate (FDI), can be used to build high-molecular-weight linear polymers. rsc.org The properties of these polyurethanes can be further tuned by selecting different co-monomers (diols or diisocyanates), allowing for the creation of materials ranging from soft, flexible elastomers to rigid, stiff plastics. rsc.org The molar ratio of isocyanate groups to hydroxyl or amine groups is a critical parameter that influences the degree of polymerization and crosslinking, thereby dictating the material's final characteristics. rsc.orgthescipub.com

Development of Bio-Derived Polymeric Systems

A significant advantage of using furan-based monomers is their origin in renewable biomass. nih.gov Platform chemicals like 5-hydroxymethylfurfural (B1680220) (HMF), derived from the dehydration of C6 sugars, can be converted into a variety of monomers, including furan-based diols like 2,5-bis(hydroxymethyl)furan (BHMF) and diisocyanates. nih.govrsc.orgacs.org The use of this compound aligns with the growing demand for sustainable materials by reducing reliance on petrochemical feedstocks. rsc.orgnih.gov

Research has focused on creating fully bio-based polyurethanes by combining bio-derived isocyanates with bio-derived polyols, such as those from castor oil or polypropanediol. nih.gov These efforts contribute to the development of a circular economy and polymers with a reduced carbon footprint. nih.gov The synthesis of furanic polyurethanes represents a significant step toward creating a new family of polymers derived from non-fossil resources. bohrium.com

Table 1: Synthesis Yields of Furan-Based Diisocyanates via a Green, Non-Phosgene Route This table presents optimized yields for the synthesis of Furan-2,5-dimethylene diisocyanate (FDI) and its hydrogenated counterpart (THFDI) from their respective dicarbamate precursors, illustrating a sustainable pathway for producing furan-based isocyanates.

| Precursor Compound | Resulting Diisocyanate | Catalyst/Conditions | Yield |

| Furan-2,5-dimethylene dicarbamate (FDC) | Furan-2,5-dimethylene diisocyanate (FDI) | Thermal Decomposition | 89.6% |

| Tetrahydrofuran-2,5-dimethylene dicarbamate (THFDC) | Tetrahydrofuran-2,5-dimethylene diisocyanate (THFDI) | Thermal Decomposition | 92.8% |

| Data sourced from a study on green pathways for diisocyanate synthesis. rsc.org |

Crosslinking and Network Formation in Polymeric Systems

Isocyanates, particularly those with two or more -NCO groups (diisocyanates or polyisocyanates), are widely used as crosslinking agents. coating.com.tw Crosslinking involves creating covalent bonds between polymer chains, forming a three-dimensional network. This network structure significantly enhances the material's properties, including its mechanical strength, chemical resistance, and thermal stability. maflon.comchimicalombarda.com

In water-based polyurethane dispersions, for example, aliphatic isocyanate crosslinkers are added to react with the polymer, leading to improved adhesion, weather resistance, and durability. coating.com.tw Blocked isocyanates are also used as latent crosslinkers; these molecules have their isocyanate groups temporarily protected and are released upon heating, allowing for the formulation of stable, one-component coating systems that cure at elevated temperatures to form a resilient polyurethane network. wernerblank.com The furan-isocyanate structure can be incorporated into such systems to create crosslinked materials for coatings and adhesives. maflon.com

Building Block in Complex Organic Molecule Synthesis

Beyond polymer science, the unique combination of the furan ring and the isocyanate group in this compound makes it a valuable intermediate in organic synthesis.

Synthesis of Heterocyclic Compounds Incorporating Furan-Isocyanate Motifs

The furan ring is a common scaffold in a wide range of heterocyclic compounds. Isocyanates are versatile reagents that can react with various nucleophiles to form different functional groups and ring systems. For example, 5-arylfuran-2-carbonyl chlorides (a related furan derivative) can be converted into intermediates that react with amines to form complex thiadiazole and oxadiazole derivatives. researchgate.net

Similarly, the isocyanate group is a powerful tool for constructing heterocycles. Reagents like p-tolylsulfonylmethyl isocyanide have been used in base-induced reactions with substrates containing C=O, C=N, and C=S bonds to synthesize a variety of five-membered heterocyclic rings, including oxazoles, imidazoles, and thiazoles. orgsyn.org The reactivity of this compound can be harnessed in analogous synthetic strategies to create novel, complex heterocyclic structures that incorporate the furan motif, which is of interest in medicinal and materials chemistry. nih.gov

Analytical Methodologies in 5 Methylfuran 2 Isocyanate Research

Spectroscopic Characterization Techniques

Spectroscopy plays a pivotal role in the elucidation of the molecular structure and functional groups present in 5-Methylfuran-2-isocyanate.

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. In the context of isocyanates, the most prominent feature in an IR spectrum is the strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This peak typically appears in the range of 2280–2240 cm⁻¹ spectroscopyonline.com. The intensity and position of this band make it an excellent marker for the presence of the isocyanate functionality and for monitoring its consumption during chemical reactions, such as the formation of polyurethanes spectroscopyonline.comresearchgate.netthermofisher.comazom.com.

Table 1: Characteristic IR Absorption Bands for Isocyanates

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|

This table is generated based on typical values for isocyanate functional groups.

Monitoring the disappearance of the isocyanate peak and the appearance of new peaks, such as those for urethane (B1682113) linkages, allows for real-time tracking of reaction kinetics azom.com.

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the detailed structural elucidation of organic molecules by providing information about the chemical environment of atomic nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the furan (B31954) ring and the methyl group. Based on data for similar compounds like 2-methylfuran (B129897), the protons on the furan ring would appear as multiplets in the aromatic region of the spectrum, while the methyl protons would appear as a singlet in the upfield region chemicalbook.com. The chemical shifts and coupling constants of the ring protons would provide definitive information about the substitution pattern.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbon of the isocyanate group, the carbons of the furan ring, and the methyl carbon. Data for related compounds like 2-(isocyanatomethyl)furan (B1307637) is available and can serve as a reference nih.gov.

Table 2: Predicted ¹H NMR Chemical Shifts for 5-Methylfuran Moiety

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H3 | ~6.15 | Doublet of doublets |

| H4 | ~5.82 | Doublet of doublets |

This table is based on ¹H NMR data for 2-methylfuran and serves as a predictive model. chemicalbook.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The furan ring in this compound is a chromophore that is expected to exhibit characteristic absorption bands in the UV region researchgate.net.

While specific UV-Vis data for this compound is limited, studies on related furan derivatives can offer insights. For instance, the UV absorption spectra of furan and its derivatives have been studied to understand their electronic structure researchgate.netresearchgate.net. The position and intensity of the absorption maxima can be influenced by the substituents on the furan ring.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating complex mixtures and quantifying the components. When coupled with mass spectrometry, they provide a powerful tool for both identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC-MS is invaluable for analyzing reaction products and identifying byproducts nih.govnih.govmdpi.commdpi.com. The gas chromatograph separates the components of a mixture based on their boiling points and interactions with the stationary phase of the column. The mass spectrometer then fragments the eluted compounds and detects the resulting ions, providing a unique mass spectrum for each component that can be used for identification.

The analysis of furan and its derivatives in various matrices has been successfully achieved using GC-MS, often preceded by a sample preparation step like solid-phase microextraction (SPME) mdpi.comnih.govrestek.comresearchgate.net. This approach allows for the detection and quantification of trace amounts of these compounds mdpi.comnih.gov. The mass spectrum of 2-methylfuran, a closely related compound, is well-documented and serves as a useful reference nist.govnist.govrestek.com.

Table 3: GC-MS in the Analysis of Furan Derivatives

| Analytical Step | Description |

|---|---|

| Sample Preparation | Often involves headspace or SPME to extract volatile furan derivatives from the sample matrix. |

| GC Separation | A capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is typically used to separate the analytes. |

This table outlines the general workflow for GC-MS analysis of furan derivatives.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly useful for the analysis of less volatile or thermally labile compounds. In the study of isocyanates and their derivatives, LC-MS is a preferred method as it avoids the high temperatures of GC that can cause degradation. The use of derivatizing agents is common in the analysis of isocyanates to form stable derivatives that are amenable to chromatographic analysis chromatographyonline.comnih.gov.

When coupled with a Diode Array Detector (DAD), LC provides UV-Vis spectra of the eluting compounds, which can aid in their identification and purity assessment researchgate.net. The mass spectrometer provides molecular weight information and fragmentation patterns, confirming the identity of the analytes. LC-MS has been successfully applied to the analysis of various isocyanates and their reaction products in complex matrices nih.govnih.gov. The technique is also valuable for studying the hydrolysis products of furan derivatives nih.govresearchgate.net.

Table 4: LC-MS in Isocyanate Analysis

| Analytical Step | Description |

|---|---|

| Derivatization | Isocyanates are often reacted with an amine to form stable urea (B33335) derivatives prior to analysis. |

| LC Separation | Reversed-phase chromatography is commonly employed to separate the derivatives. |

This table summarizes the typical approach for analyzing isocyanates using LC-MS.

Derivatization Strategies for Analytical Purposes

In the analytical determination of isocyanates such as this compound, direct analysis is often hindered by their high reactivity, low concentration levels in typical samples, and poor chromatographic behavior. Consequently, derivatization is a crucial and widely adopted strategy to convert the reactive isocyanate functional group into a stable, readily detectable derivative. astm.org This process enhances analytical sensitivity and selectivity, facilitating quantification by common chromatographic techniques. The derivatization reaction typically involves the reaction of the isocyanate group (-NCO) with a reagent containing an active hydrogen atom, such as an amine or an alcohol, to form a stable urea or urethane, respectively.

The choice of a derivatizing agent is critical and is dictated by the analytical technique to be employed. Ideal derivatizing agents should react quickly and quantitatively with the isocyanate, be stable, and introduce a chromophore, fluorophore, or electroactive moiety to the molecule, thereby enhancing detection by UV, fluorescence, or electrochemical detectors. google.comsigmaaldrich.com For mass spectrometry-based detection, the agent should facilitate ionization of the derivative.

Several classes of reagents have been established for the derivatization of isocyanates. sigmaaldrich.com While specific studies on this compound are not extensively documented in publicly available literature, the well-established chemistry of the isocyanate group allows for the extrapolation of common derivatization strategies to this compound. The reaction involves the nucleophilic addition of the derivatizing agent to the electrophilic carbon of the isocyanate group.

Commonly used derivatizing agents for isocyanates include various piperazine (B1678402) and amine compounds. researchgate.netgoogle.com For instance, 1-(2-methoxyphenyl)piperazine (B120316) (MOPP) has been a widely used reagent. sigmaaldrich.comgoogle.com The reaction of this compound with MOPP would yield a stable urea derivative. This derivative incorporates a UV-active and electrochemically active group, making it suitable for analysis by High-Performance Liquid Chromatography (HPLC) with UV or electrochemical detection (EC). google.com

Another effective derivatizing agent is 1-(9-anthracenylmethyl)piperazine (MAP), which introduces a highly fluorescent anthracenyl group into the derivative. google.comsigmaaldrich.com This allows for very low detection limits when using HPLC with a fluorescence detector. sigmaaldrich.com Similarly, reagents like 9-(methylaminomethyl)anthracene (B57991) (MAMA) and tryptamine (B22526) (TRYP) also impart fluorescence to the resulting isocyanate derivatives, though their reactivity and the fluorescence intensity of the derivatives may vary. sigmaaldrich.com The relative reactivity of these agents with a model isocyanate, phenyl isocyanate, has been reported as MAP > MOPP > TRYP > MAMA. sigmaaldrich.com

The derivatization reaction is typically carried out in a suitable solvent, and the resulting stable urea derivatives are then analyzed, often by HPLC. google.comepa.gov The choice of chromatographic conditions is tailored to achieve good separation of the derivative from the excess reagent and other matrix components.

Below is a table summarizing potential derivatization strategies applicable to this compound based on established methods for other isocyanates.

| Derivatizing Agent | Resulting Derivative with this compound | Typical Analytical Method |

| 1-(2-Methoxyphenyl)piperazine (MOPP) | 1-(5-methylfuran-2-yl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)urea | HPLC-UV, HPLC-EC |

| 1-(9-Anthracenylmethyl)piperazine (MAP) | 1-(5-methylfuran-2-yl)-3-(4-(9-anthracenylmethyl)piperazin-1-yl)urea | HPLC-Fluorescence, HPLC-UV |

| 9-(Methylaminomethyl)anthracene (MAMA) | 1-(5-methylfuran-2-yl)-3-(9-anthracenylmethyl)urea | HPLC-Fluorescence, HPLC-UV |

| Tryptamine (TRYP) | 1-(5-methylfuran-2-yl)-3-(2-(1H-indol-3-yl)ethyl)urea | HPLC-Fluorescence |

| Dibutylamine (DBA) | 1,1-Dibutyl-3-(5-methylfuran-2-yl)urea | GC-MS, HPLC-UV |

This table is generated based on known isocyanate derivatization chemistry, as specific experimental data for this compound was not found in the searched literature.

Future Research Directions and Emerging Paradigms

Innovations in Sustainable Synthesis of Furanic Isocyanates

The traditional synthesis of isocyanates relies on the use of highly toxic phosgene, a process that poses significant safety and environmental risks. A primary research frontier is the development of green, phosgene-free synthetic routes to 5-Methylfuran-2-isocyanate. Future investigations should focus on adapting established sustainable methods to this specific furanic structure.

One promising avenue is the Curtius rearrangement , which offers a clean, high-yielding pathway from carboxylic acids. google.com Research should be directed toward optimizing the conversion of 5-methyl-2-furoic acid, a potential bio-based precursor, into an acyl azide (B81097) intermediate that can be safely and efficiently rearranged into this compound, potentially using continuous flow chemistry to mitigate the risks associated with azide intermediates. google.com

Another critical area is the exploration of non-phosgene carbonylation reactions . This includes the catalyzed reaction of 5-methyl-2-furylamine with reagents like dimethyl carbonate (DMC) or urea (B33335) to form a carbamate (B1207046) intermediate, followed by thermal decomposition to yield the isocyanate. rsc.orgnih.gov Research has demonstrated the feasibility of this two-step process for other furanic diisocyanates, achieving high yields for both carbamate formation and its subsequent decomposition. rsc.org Tailoring catalysts and reaction conditions for the mono-isocyanate structure of this compound will be a key challenge.

| Proposed Sustainable Route | Precursor | Key Intermediate | Research Focus |

| Curtius Rearrangement | 5-Methyl-2-furoic acid | 5-Methyl-2-furoyl azide | Optimization of azide formation and rearrangement conditions, implementation in flow chemistry. google.com |

| Carbamate Decomposition | 5-Methyl-2-furylamine | N-(5-methylfuran-2-yl)carbamate | Development of selective catalysts for carbamoylation and efficient, clean thermal decomposition. rsc.orgnih.gov |

Advanced Catalysis for Selective Transformations

The utility of this compound as a monomer and chemical intermediate depends on the ability to control its reactivity. The development of advanced catalytic systems is paramount for achieving selective transformations of both the isocyanate group and the furan (B31954) ring.

Future research should explore the use of non-noble metal catalysts (e.g., Fe, Co, Ni, Cu) for reactions involving this compound. frontiersin.org These catalysts are cost-effective and have shown high activity in the hydrogenation and hydrodeoxygenation of other furan derivatives, such as furfural. frontiersin.orgrsc.org For this compound, these catalysts could be engineered to selectively catalyze addition reactions at the isocyanate group while preserving the furan ring's structure, or conversely, to hydrogenate the furan ring to produce novel aliphatic isocyanates.

Furthermore, zeolites and other solid acid catalysts warrant investigation. nih.gov Their tunable acidity and shape-selectivity could be exploited to direct polymerization reactions or to catalyze reactions between the furan moiety and other molecules, opening pathways to complex functionalized structures. The challenge lies in designing catalysts that can operate under mild conditions to prevent unwanted side reactions, such as the polymerization of the furan ring. rsc.org

Deepening Mechanistic Understanding of Complex Reaction Networks

The reactions of isocyanates, particularly in polymerization systems, are often part of complex reaction networks involving multiple competing and sequential steps. nih.gov Similarly, furan chemistry can be intricate, with potential for ring-opening, polymerization, and side reactions. mdpi.com For this compound, the interplay between these two reactive moieties necessitates a deep mechanistic understanding to ensure product selectivity and process efficiency.

Future work must focus on elucidating the reaction mechanisms of urethane (B1682113) formation using this compound. Computational studies on other isocyanates suggest that urethane formation can proceed through multiple pathways, including concerted mechanisms or multi-step processes, with auto-catalysis by alcohol reactants or urethane products playing a significant role. nih.govrwth-aachen.de Experimental kinetics combined with in situ spectroscopic monitoring (e.g., FTIR, NMR) are needed to map the reaction pathways and identify key intermediates and transition states.

Understanding potential degradation or side-reaction pathways is also critical. For instance, the reaction of isocyanates with water to form unstable carbamic acids and subsequently amines can lead to urea byproducts, affecting polymer properties. mdpi.com A thorough investigation into the stability of the furan ring under various catalytic and thermal conditions is essential for designing robust industrial processes.

Rational Design of Next-Generation Furan-Isocyanate Derived Materials

The unique chemical structure of this compound—a rigid, planar furan ring coupled with a highly reactive isocyanate group—makes it an attractive monomer for novel polymers. core.ac.uk A significant area of future research is the rational design of materials that leverage these structural features to achieve superior properties.

The primary application will likely be in the synthesis of bio-based polyurethanes . The furan moiety is expected to impart increased rigidity and thermal stability to the polymer backbone compared to fully aliphatic counterparts. nih.govacs.org Research should systematically explore the relationship between the polymer structure derived from this compound and its material properties, such as mechanical strength, thermal performance, and barrier properties. Modification of tannin/furanic foams with isocyanates has been shown to improve microstructure and mechanical properties, suggesting a promising avenue for furan-isocyanate based materials. researchgate.net

Moreover, the furan ring itself offers a platform for further chemical modification. It can participate in Diels-Alder reactions , a characteristic that has been exploited to create self-healing and thermally reversible polymers. mdpi.com Future material design could involve creating polyurethanes from this compound and then using the furan units in the polymer backbone as dienes in reversible cross-linking reactions, leading to advanced functional materials.

Integration of Advanced Computational Chemistry with Experimental Studies

The complexity of furan-isocyanate chemistry makes it an ideal candidate for investigation using advanced computational methods. Integrating theoretical calculations with experimental work can accelerate the discovery and optimization of synthetic routes, catalysts, and materials.

Density Functional Theory (DFT) can be a powerful tool to investigate reaction mechanisms, predict activation energies, and screen potential catalysts. mdpi.com Future studies should employ DFT to:

Model the proposed sustainable synthesis routes (e.g., Curtius rearrangement, carbamate decomposition) to identify the most energetically favorable pathways. rwth-aachen.de

Simulate the interaction of this compound with catalyst surfaces to understand binding modes and predict catalytic activity, guiding the design of more efficient and selective catalysts. researchgate.net

Investigate the electronic structure of the molecule to understand its reactivity, including the influence of the methyl group on both the furan ring and the isocyanate function. nih.gov

Quantum chemical methods can also be used to predict the properties of polymers derived from this compound. By modeling polymer chains and calculating parameters such as bond dissociation energies, rotational barriers, and intermolecular interactions, researchers can forecast material properties like thermal stability, rigidity, and cohesive energy, enabling a more rational, targeted approach to polymer design.

| Computational Method | Application Area for this compound | Research Goal |

| Density Functional Theory (DFT) | Reaction Mechanism Studies | Elucidate pathways for synthesis and polymerization; calculate activation barriers. nih.govpku.edu.cn |

| DFT / Molecular Dynamics (MD) | Catalyst Design | Simulate adsorption on catalyst surfaces; understand catalyst-substrate interactions. researchgate.net |

| Quantum Mechanics / Molecular Mechanics (QM/MM) | Polymer Property Prediction | Calculate mechanical, thermal, and electronic properties of derived polymers. |

By pursuing these integrated research directions, the scientific community can systematically build the knowledge base needed to transform this compound from a molecule of academic interest into a viable, sustainable platform for high-performance materials.

Q & A

Q. Basic Research Focus

- NMR : Look for a singlet at ~120–125 ppm (carbonyl carbon of isocyanate, ) and furan proton signals between 6.5–7.5 ppm ().

- FT-IR : A sharp peak at ~2250–2270 cm confirms the isocyanate (-NCO) group.

- Mass Spectrometry : Molecular ion [M] at m/z 123 and fragment ions (e.g., loss of CO at m/z 79) validate the structure .

What strategies can be employed to assess the compound’s reactivity in multi-step syntheses while minimizing side reactions?

Q. Advanced Research Focus

Protection-Deprotection : Temporarily block the isocyanate group using silylating agents (e.g., TMSCl) during reactive steps.

In Situ Monitoring : Use HPLC-MS to track intermediate formation and adjust reaction kinetics dynamically.

Computational Screening : Predict competing pathways (e.g., nucleophilic attacks on the furan ring vs. isocyanate) using DFT calculations to optimize reaction trajectories .

What safety protocols are essential when handling this compound in laboratory settings?

Q. Basic Research Focus

- PPE : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors.

- First Aid : Immediate rinsing with water for skin/eye contact; administer fresh air if inhaled. Avoid ethanol for decontamination (risk of exothermic reaction).

- Waste Management : Neutralize residual isocyanate with aqueous ammonia before disposal .

How can computational modeling be integrated with experimental data to predict the isocyanate group’s reactivity in novel furan derivatives?

Q. Advanced Research Focus

Parameterize Force Fields : Use experimental NMR shifts and IR frequencies to refine molecular dynamics simulations.

Reactivity Descriptors : Calculate Fukui indices to identify electrophilic/nucleophilic sites on the furan ring and isocyanate group.

Hybrid Workflows : Combine QSAR models with high-throughput screening to prioritize derivatives with optimal reactivity profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.